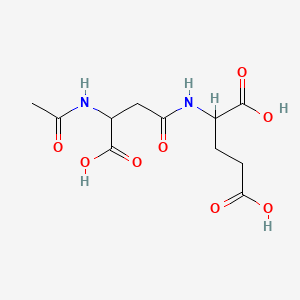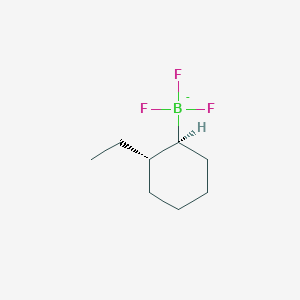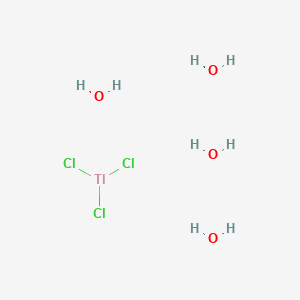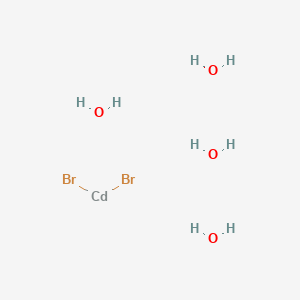![molecular formula C16H12ClN3O5 B12060341 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves the reaction of 9-amino-5H-benzo[a]phenoxazin-5-iminium acetate with perchloric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid has several scientific research applications. It is widely used in chemistry for its staining properties, particularly in the staining of Nissl substances in nerve cells . In biology, it is used for bulk staining of nerve tissue, making it valuable for neurological studies. In medicine, it may be used in diagnostic procedures involving nerve tissue staining.
Mécanisme D'action
The mechanism of action of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves its interaction with Nissl substances in nerve cells. The compound binds to these substances, allowing for their visualization under a microscope. The molecular targets include ribosomal RNA and other components of the rough endoplasmic reticulum. The pathways involved in this staining process are primarily related to the binding affinity of the compound to the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid include other benzo[a]phenoxazine derivatives such as Nile Blue derivatives and benzo[a]phenoxazinium chlorides . These compounds share similar staining properties and applications but may differ in their specific chemical structures and staining efficiencies. The uniqueness of this compound lies in its specific interaction with Nissl substances and its suitability for use as a laser dye .
Propriétés
Formule moléculaire |
C16H12ClN3O5 |
|---|---|
Poids moléculaire |
361.73 g/mol |
Nom IUPAC |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
Clé InChI |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)



![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
